molecular formula C7H5Cl3 B165760 2,6-Dichlorobenzyl chloride CAS No. 2014-83-7

2,6-Dichlorobenzyl chloride

Cat. No. B165760
CAS RN: 2014-83-7
M. Wt: 195.5 g/mol
InChI Key: LBOBESSDSGODDD-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzyl chloride is a halogenated building block that can potentially be used for chemical synthesis . It is a white to light yellow crystalline low melting mass . The molecular formula is C7H5Cl3 .


Synthesis Analysis

In the synthesis of 2,6-Dichlorobenzyl chloride, a simple derivatization HPLC-UV method was developed for the analysis of these residual trace benzyl halides in drug substances . 1-(4-Nitrophenyl) piperazine (4-NPP) was selected as a new derivatization reagent because it shifted well the benzyl halides derivatives away to the near visible range (392 nm), which could minimize the matrix interferences from the drug substances .


Molecular Structure Analysis

The molecular structure of 2,6-Dichlorobenzyl chloride is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

2,6-Dichlorobenzyl chloride is very unreactive. Reactivity generally decreases with an increased degree of substitution of halogen for hydrogen atoms . It participates in esterification of (fluoren-9-ylmethoxy)carbonyl (Fmoc)-amino acids to 4-alkoxybenzyl alcohol polystyrene .


Physical And Chemical Properties Analysis

The molecular weight of 2,6-Dichlorobenzyl chloride is 209.5 g/mol . It has a density of 1.5±0.1 g/cm3, a boiling point of 260.4±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .

Scientific Research Applications

Safety And Hazards

2,6-Dichlorobenzyl chloride causes severe skin burns and eye damage . It is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

1,3-dichloro-2-(chloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5Cl3/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOBESSDSGODDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047768
Record name alpha-2,6-Trichlorotoluene
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Molecular Weight

195.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,6-Dichlorobenzyl chloride

CAS RN

2014-83-7
Record name 2,6-Dichlorobenzyl chloride
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Record name 2,6-Dichlorobenzyl chloride
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Record name 2,6-dichlorobenzyl chloride
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Record name 2,6-DICHLOROBENZYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2,6-Dichlorobenzyl chloride in the synthesis of pharmaceutical compounds?

A1: 2,6-Dichlorobenzyl chloride serves as a crucial building block in synthesizing various pharmaceutical compounds. Specifically, it acts as an alkylating agent. [] For instance, it reacts with 4-hydroxybenzaldehyde to form an ether linkage, leading to the synthesis of 2-(6-Chloropiperonyl)-3-[4-(2,6-dichlorobenzyloxy)phenyl]propanoic acid. [] This compound, with further modifications, holds potential for pharmaceutical applications.

Q2: How does the structure of molecules incorporating 2,6-Dichlorobenzyl chloride influence their antimicrobial activity?

A2: Research indicates that incorporating 2,6-Dichlorobenzyl chloride into the structure of 1,2,4-triazole derivatives significantly impacts their antimicrobial activity. Specifically, when used to alkylate these derivatives at specific positions, it leads to compounds demonstrating potent activity against various bacterial strains, including E. coli and M. smegmatis. [, ] The enhanced activity is attributed to the presence of the 2,6-dichlorobenzyl group, highlighting the importance of this structural motif in designing effective antimicrobial agents. []

Q3: Are there any studies on the Nuclear Quadrupole Resonance (NQR) properties of 2,6-Dichlorobenzyl chloride?

A3: Yes, investigations into the Zeeman effect on the 35Cl NQR in 2,6-Dichlorobenzyl chloride have been conducted. [, ] These studies provide insights into the molecule's electronic environment and molecular structure based on its interaction with magnetic fields.

Q4: What are the potential benefits of using microwave-assisted synthesis with 2,6-Dichlorobenzyl chloride?

A4: Employing microwave-assisted synthesis techniques with 2,6-Dichlorobenzyl chloride offers a more efficient and environmentally friendly approach compared to conventional methods. [] This technique has been successfully applied in synthesizing novel 1,2,4-triazole derivatives containing the 2,6-dichlorobenzyl moiety, showcasing improved reaction rates and potentially higher yields. []

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